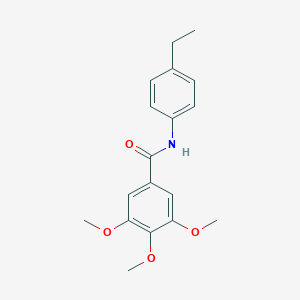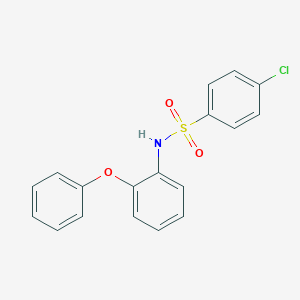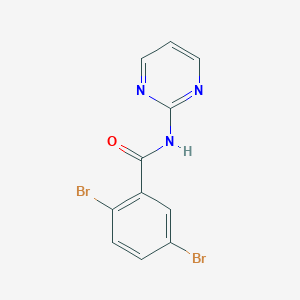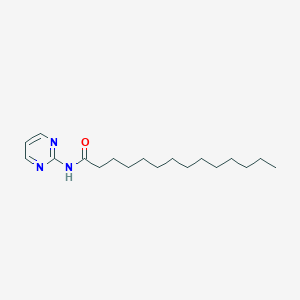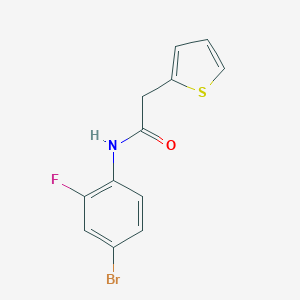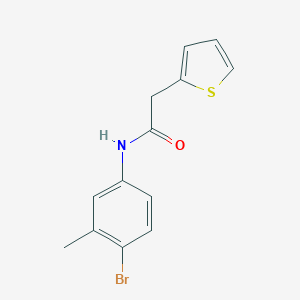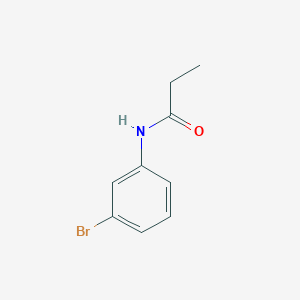
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as drugs and drug intermediates. EPM's unique chemical structure and properties make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system in the brain. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, leading to its anti-convulsant and anxiolytic effects. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have low toxicity and few side effects, making it a safe option for use in animal studies. However, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's mechanism of action is not fully understood, and its effects may vary depending on the specific conditions and dosages used in experiments.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide in treating various types of cancer and to elucidate its mechanism of action. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, warrants further investigation. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide are needed to optimize its use in clinical settings.
Métodos De Síntesis
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 4-methylphenol with 4-ethylbenzoyl chloride in the presence of a base to form the intermediate 4-ethylphenyl 4-methylphenyl ether. This intermediate is then reacted with chloroacetic acid to yield N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide with minimal impurities.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clave InChI |
ABJKLHKVOVVATA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






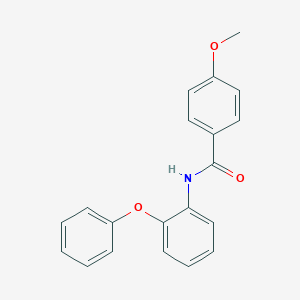
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)


